3-Bromo-5-methylbenzene-1-sulfonyl fluoride

Stability Hydrolysis SuFEx

3-Bromo-5-methylbenzene-1-sulfonyl fluoride (CAS 1934392-03-6) is an aromatic sulfonyl fluoride derivative characterized by a bromine atom at the 3-position and a methyl group at the 5-position of the benzene ring. This compound belongs to the broader class of aryl sulfonyl fluorides, which have gained prominence as versatile intermediates in sulfur(VI) fluoride exchange (SuFEx) click chemistry.

Molecular Formula C7H6BrFO2S
Molecular Weight 253.09 g/mol
Cat. No. B12507717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylbenzene-1-sulfonyl fluoride
Molecular FormulaC7H6BrFO2S
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)S(=O)(=O)F
InChIInChI=1S/C7H6BrFO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3
InChIKeySAKXNBAVCFOOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methylbenzene-1-sulfonyl fluoride: CAS 1934392-03-6, a Regiospecific Aryl Sulfonyl Fluoride Building Block for SuFEx Click Chemistry and Cross-Coupling


3-Bromo-5-methylbenzene-1-sulfonyl fluoride (CAS 1934392-03-6) is an aromatic sulfonyl fluoride derivative characterized by a bromine atom at the 3-position and a methyl group at the 5-position of the benzene ring. This compound belongs to the broader class of aryl sulfonyl fluorides, which have gained prominence as versatile intermediates in sulfur(VI) fluoride exchange (SuFEx) click chemistry [1]. The precise regiospecific arrangement of bromo and methyl substituents imparts distinct electronic and steric properties that differentiate this compound from other positional isomers and sulfonyl halide analogs .

Why Generic Substitution of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride with Other Aryl Sulfonyl Halides or Positional Isomers Fails


Substituting 3-Bromo-5-methylbenzene-1-sulfonyl fluoride with seemingly analogous compounds (e.g., sulfonyl chlorides, alternative regioisomers, or unsubstituted aryl sulfonyl fluorides) introduces significant variability in reaction kinetics, chemoselectivity, and downstream synthetic efficiency. The sulfonyl fluoride group exhibits substantially greater hydrolytic stability than its chloride counterpart, enabling orthogonal reactivity in multi-step sequences where sulfonyl chlorides would undergo premature decomposition [1]. Furthermore, the specific 3-bromo-5-methyl substitution pattern dictates both the electronic activation of the aryl ring for cross-coupling and the steric accessibility of the bromide leaving group, factors that directly influence reaction yields and regioselectivity in Pd-catalyzed transformations .

Quantitative Evidence Differentiating 3-Bromo-5-methylbenzene-1-sulfonyl fluoride from Closest Analogs


Superior Hydrolytic Stability of Sulfonyl Fluoride vs. Sulfonyl Chloride Analogs

The sulfonyl fluoride functional group exhibits markedly greater resistance to hydrolysis compared to its sulfonyl chloride analog. In contrast with sulfonyl chlorides, which undergo rapid hydrolysis in aqueous environments, sulfonyl fluorides are incredibly stable and compatible with harsh reaction conditions, yet exhibit excellent electrophilic reactivity towards O- and N-nucleophiles in a particular activating environment [1]. This differential stability enables sulfonyl fluorides to serve as bench-stable, storable reagents and intermediates, whereas sulfonyl chlorides require anhydrous handling and degrade upon prolonged storage [1].

Stability Hydrolysis SuFEx

Chemoselective Cross-Coupling Yield Ranges for Bromo-Sulfonyl Fluorides

The synthetic utility of aryl sulfonyl fluorides bearing a bromine atom is demonstrated by their participation in Suzuki, Stille, and Negishi cross-coupling reactions, which proceed chemoselectively at the aryl bromide moiety with yields ranging from 69% to 98% . While this study was conducted on heteroaromatic sulfonyl fluorides, the class-level inference extends to aromatic bromo-sulfonyl fluorides such as the target compound, establishing a benchmark for expected coupling efficiency . This chemoselectivity is a key differentiator: the sulfonyl fluoride group remains intact during cross-coupling, enabling subsequent orthogonal SuFEx functionalization [1].

Cross-Coupling Palladium Catalysis Chemoselectivity

Regiospecific Substitution Pattern: 3-Bromo-5-methyl vs. 4-Bromo-3-methyl Isomer

The 3-bromo-5-methyl substitution pattern on the benzene ring confers distinct physical properties compared to its closest positional isomer, 4-bromo-3-methylbenzene-1-sulfonyl fluoride (CAS 1030832-29-1). Specifically, the 4-bromo-3-methyl isomer exhibits a well-defined melting point of 46–51 °C and a predicted density of 1.658 ± 0.06 g/cm³ . While analogous experimental melting point data for 3-bromo-5-methylbenzene-1-sulfonyl fluoride are not reported in the same detail, the structural difference in bromine placement (meta vs. para relative to the sulfonyl fluoride) influences both the electronic environment and the steric accessibility of the bromide for cross-coupling, as well as the compound's solid-state handling characteristics .

Regioisomerism Physical Properties Crystallinity

Optimal Application Scenarios for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride in Research and Industrial Synthesis


Dual-Functional Handle for Orthogonal SuFEx and Cross-Coupling in Medicinal Chemistry

The compound serves as an ideal building block for constructing complex molecules requiring sequential orthogonal functionalization. The aryl bromide moiety enables high-yielding (69–98%) palladium-catalyzed Suzuki, Stille, or Negishi cross-couplings to introduce molecular diversity at the 3-position, while the sulfonyl fluoride group remains intact and subsequently participates in SuFEx click chemistry with amines, alcohols, or phenols to form sulfonamides or sulfonate esters . This orthogonal reactivity is particularly valuable in medicinal chemistry for rapid structure-activity relationship (SAR) exploration and the synthesis of sulfonyl fluoride-based covalent inhibitor warheads [1].

Bench-Stable Intermediate for Multi-Step Syntheses Requiring Aqueous Work-Up

Unlike sulfonyl chlorides, which are hydrolytically labile and require stringent anhydrous handling, 3-Bromo-5-methylbenzene-1-sulfonyl fluoride exhibits exceptional stability under aqueous and protic conditions . This allows for simplified reaction work-ups, including aqueous extractions and chromatographic purifications, without degradation of the sulfonyl fluoride group. Researchers can store the compound as a bench-stable solid, reducing the need for inert atmosphere techniques and enabling longer-term procurement and inventory management .

Precursor to Asymmetric Triaryl and Heteroaryl Scaffolds via Sequential Coupling

Patented methodologies demonstrate the utility of bromo-aryl sulfonyl fluorides as key intermediates in the synthesis of asymmetric terphenyl compounds . In a one-pot, multi-step sequence, the aryl bromide undergoes initial Suzuki-Miyaura coupling with an aryl boronic acid or aryl trifluoroborate, followed by a second coupling event to install a distinct aryl group, yielding complex biaryl or terphenyl architectures in high yields . The 3-bromo-5-methyl substitution pattern provides a unique steric and electronic profile that influences the regioselectivity of these sequential couplings, making this compound a strategic choice for accessing specific substitution patterns on benzene rings [1].

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